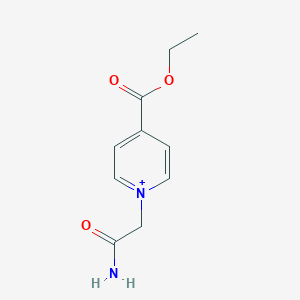![molecular formula C21H19F3N2O2S B460682 4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid CAS No. 626228-64-6](/img/structure/B460682.png)
4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical, pharmaceutical, and functional materials fields . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyridine ring, which is further connected to a cycloocta ring. The compound also contains a cyano group and a benzoic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The trifluoromethyl group, the cyano group, and the benzoic acid group can all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. The presence of the trifluoromethyl group, the cyano group, and the benzoic acid group would all contribute to its properties .科学的研究の応用
Pharmaceutical Development
The trifluoromethyl group present in this compound is a common feature in many pharmaceuticals due to its ability to enhance the bioavailability and stability of drugs . This compound could be investigated for its pharmacokinetic properties and potential as a precursor in the synthesis of new drug candidates, particularly for diseases where modulation of protein-ligand interactions is crucial.
Organic Synthesis
In organic chemistry, the compound’s benzoic acid moiety can be utilized for the synthesis of various organic intermediates. Its potential to act as a building block for more complex molecules makes it valuable for constructing novel organic frameworks through reactions like Suzuki-Miyaura coupling .
Agrochemical Research
Compounds with trifluoromethyl groups have been used in the development of agrochemicals due to their resistance to degradation and their ability to interact with biological targets . This compound could be studied for its efficacy in pest control and crop protection.
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or internal marker in chromatographic analyses, especially when studying fluorinated aromatic carboxylic acids . Its unique structure would help in the accurate quantification and identification of similar compounds.
将来の方向性
作用機序
Target of Action
The compound’s structure suggests it may interact with organoboron reagents, which are widely used in organic synthesis .
Mode of Action
The compound’s interaction with its targets involves a series of chemical reactions. The Suzuki–Miyaura (SM) coupling reaction is a key process, which involves the formation of carbon-carbon bonds . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This pathway allows the formation of complex organic compounds from simpler ones, contributing to the synthesis of a wide range of organic compounds .
Pharmacokinetics
For instance, organoboron compounds, which the compound may interact with, are known for their stability and reactivity .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This reaction is valuable in organic synthesis, allowing the creation of complex organic compounds from simpler ones .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. Therefore, the compound’s action may be influenced by the presence of air and moisture in the environment .
特性
IUPAC Name |
4-[[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c22-21(23,24)18-15-5-3-1-2-4-6-17(15)26-19(16(18)11-25)29-12-13-7-9-14(10-8-13)20(27)28/h7-10H,1-6,12H2,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZAMFKRMIVOST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-Cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanylmethyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-2-amino-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B460600.png)
![benzyl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B460601.png)
![4-(4-Chlorophenyl)-2-[(1-methylbutyl)sulfanyl]-6-thien-2-ylnicotinonitrile](/img/structure/B460602.png)
![Methyl 6'-amino-5'-cyano-1-[(2-fluorophenyl)methyl]-2'-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B460604.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B460605.png)
![1'-Acetyl-2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,4'-piperidine]-3-carbonitrile](/img/structure/B460606.png)
![6'-Amino-3'-ethyl-2',4'-dihydro-1,3-dimethyl-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B460607.png)
![ethyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B460608.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2-iodophenyl)acetamide](/img/structure/B460609.png)
![2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl N-allyl-N'-cyanoimidothiocarbamate](/img/structure/B460611.png)
![2-Amino-4-({2-[(4-chlorophenyl)sulfonyl]ethyl}sulfanyl)-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B460612.png)

![Tert-butyl 2,4-diamino-1,5-dicyano-3-thia-9-azaspiro[5.5]undeca-1,4-diene-9-carboxylate](/img/structure/B460617.png)
![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isochromen-8-yl)phenoxy]acetamide](/img/structure/B460621.png)